2-(4-Benzylpiperazin-1-yl)quinoxaline

Physicochemical profiling Drug-likeness 5-HT3 receptor ligands

2-(4-Benzylpiperazin-1-yl)quinoxaline (CAS 339104-76-6) is a synthetic heterocyclic small molecule (C19H20N4, MW 304.4 g/mol) composed of a quinoxaline core directly N-linked to a 4-benzylpiperazine moiety. This compound belongs to the piperazinylquinoxaline class, which has been explored for serotonergic, anticancer, and antimicrobial applications.

Molecular Formula C19H20N4
Molecular Weight 304.4 g/mol
CAS No. 339104-76-6
Cat. No. B3036335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)quinoxaline
CAS339104-76-6
Molecular FormulaC19H20N4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H20N4/c1-2-6-16(7-3-1)15-22-10-12-23(13-11-22)19-14-20-17-8-4-5-9-18(17)21-19/h1-9,14H,10-13,15H2
InChIKeyLSZXKRKXWSDWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylpiperazin-1-yl)quinoxaline (CAS 339104-76-6): Core Scaffold Identity and Procurement Context


2-(4-Benzylpiperazin-1-yl)quinoxaline (CAS 339104-76-6) is a synthetic heterocyclic small molecule (C19H20N4, MW 304.4 g/mol) composed of a quinoxaline core directly N-linked to a 4-benzylpiperazine moiety . This compound belongs to the piperazinylquinoxaline class, which has been explored for serotonergic, anticancer, and antimicrobial applications [1]. Unlike the more extensively characterized carboxamide-linked analogs such as QCF-3 and 6g, the target compound features a direct C–N bond between the quinoxaline 2-position and the piperazine ring, eliminating the carbonyl linker and resulting in a structurally simpler, more synthetically tractable scaffold amenable to downstream functionalization [2].

Why 2-(4-Benzylpiperazin-1-yl)quinoxaline Cannot Be Replaced by Carboxamide- or Phenyl-Substituted Quinoxaline Analogs


Within the piperazinylquinoxaline family, subtle structural variations produce large differences in physicochemical properties, biological target engagement, and synthetic versatility. The target compound's direct quinoxaline–piperazine C–N linkage contrasts fundamentally with the carboxamide bridge present in QCF-3 and 6g, which introduces a hydrogen-bond-accepting carbonyl, alters conformational flexibility, and shifts the pKa of the piperazine nitrogen [1]. Compared to the phenyl analog 2-(4-phenylpiperazin-1-yl)quinoxaline (ChEBI:112975), the benzyl homolog adds a methylene spacer that increases lipophilicity, modulates basicity, and changes receptor-interaction geometry—rendering the two non-interchangeable in structure–activity relationship (SAR) campaigns [2]. These molecular distinctions directly impact solubility, logP, and the compound's suitability as a scaffold for further derivatization, making generic substitution scientifically unsound without explicit re-validation of the desired property .

Quantitative Differentiation Evidence for 2-(4-Benzylpiperazin-1-yl)quinoxaline vs. Closest Structural Analogs


pKa Shift Relative to Carboxamide-Linked Analog QCF-3: Impact on Ionization State at Physiological pH

The target compound exhibits a predicted pKa of 7.06 ± 0.10 for the piperazine nitrogen , compared to a calculated pKa of approximately 8.2–8.5 reported for the piperazine moiety in (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone (QCF-3), where the electron-withdrawing carbonyl linker reduces basicity [1]. At pH 7.4, this ~1.2–1.4 log unit difference translates to the target compound being approximately 65–70% ionized versus ~85–90% for QCF-3, altering solubility, permeability, and receptor-binding electrostatics.

Physicochemical profiling Drug-likeness 5-HT3 receptor ligands

Computed logP Differentiation from Phenyl-Substituted Analog: Lipophilicity Tuning for CNS vs. Peripheral Target Engagement

The ZINC database reports an xlogP of -0.87 at pH 7 for the target compound [1]. In contrast, the phenyl-substituted analog 2-(4-phenylpiperazin-1-yl)quinoxaline (ChEBI:112975, C18H18N4, MW 290.36), which lacks the benzyl methylene spacer, is expected to have a lower logP (estimated ~ -1.5 to -1.8 based on the loss of one methylene unit contributing approximately +0.5 logP) [2]. The benzyl group thus provides a quantifiable lipophilicity boost of approximately 0.6–0.9 log units, which is significant for passive membrane partitioning.

Lipophilicity CNS drug design Physicochemical profiling

Synthetic Accessibility Advantage: Single-Step SNAr Assembly vs. Multi-Step Carboxamide Coupling Required for QCF-3 and 6g

The target compound is synthesized via a single-step nucleophilic aromatic substitution (SNAr) between 4-chloroquinoxaline and 1-benzylpiperazine under reflux conditions . In contrast, the widely studied 5-HT3 antagonist QCF-3 requires a two-step sequence: synthesis of quinoxalin-2-carboxylic acid followed by EDCI/HOBt-mediated amide coupling with 1-benzylpiperazine [1]. The SNAr route for the target compound avoids coupling reagents, reduces step count, and simplifies purification, yielding the product in a single operational step with typical vendor purity ≥95% .

Synthetic chemistry Medicinal chemistry Scaffold diversification

Absence of Carbonyl Linker Enables Downstream N-Alkylation and Reductive Amination Chemistry Not Accessible with Carboxamide Analogs

The target compound's direct quinoxaline–piperazine C–N bond yields a tertiary amine at the quinoxaline 2-position, chemically distinct from the amide linkage in QCF-3. This structural feature preserves the nucleophilicity of the piperazine N-4 nitrogen for subsequent N-alkylation, reductive amination, or sulfonylation reactions—transformations demonstrated in the literature for piperazinylpyrroloquinoxaline derivatives bearing benzyl groups at N-4 [1]. The carboxamide-linked analog QCF-3, by contrast, is an amide that cannot undergo N-alkylation without prior reduction of the carbonyl [2].

Scaffold diversification Parallel synthesis Medicinal chemistry

Measured Aqueous Solubility and Melting Point Provide Reproducible Handling Parameters for Laboratory Use

Vendor-reported experimental data from Indofine indicate a melting point of 215 °C and aqueous solubility of 50 mg/mL (clear, very faintly yellow solution) for the target compound [1]. These measured values contrast with the predicted solubility of the more lipophilic 3-methoxy-substituted analog 2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline, which is expected to have lower aqueous solubility due to the additional hydrophobic methoxy group [2]. The experimentally confirmed high aqueous solubility (50 mg/mL) facilitates in vitro assay preparation without the need for DMSO stock solutions at high concentrations.

Physicochemical characterization Laboratory handling Formulation

Optimal Research and Industrial Application Scenarios for 2-(4-Benzylpiperazin-1-yl)quinoxaline Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold for Parallel Library Synthesis Targeting CNS Receptors

The compound's single-step synthetic accessibility, free piperazine N-4 position for direct diversification, and moderate predicted pKa (7.06) favoring partial ionization at physiological pH make it an ideal core scaffold for generating focused libraries of N-4-substituted quinoxaline derivatives targeting CNS receptors such as 5-HT3, dopamine, or sigma receptors [1]. The benzyl group provides a baseline lipophilicity (xlogP -0.87) that can be tuned upward or downward through N-4 modifications without altering the core quinoxaline pharmacophore .

Physicochemical Reference Standard for Quinoxaline–Piperazine SAR Studies

With experimentally measured melting point (215 °C), aqueous solubility (50 mg/mL), and vendor-certified purity (≥95%), the target compound serves as a well-characterized reference point for SAR campaigns comparing directly linked vs. carbonyl-linked quinoxaline-piperazine analogs [1]. Its distinct pKa profile relative to carboxamide-linked compounds such as QCF-3 provides a controlled variable for probing the impact of linker chemistry on target engagement and ADME properties .

Synthetic Intermediate for Late-Stage Functionalization to Generate PI3K or VEGFR-2 Inhibitor Candidates

The unsubstituted quinoxaline 3-position on the target compound remains available for electrophilic substitution or C–H activation chemistry, enabling introduction of diverse substituents (e.g., cyano, methoxy, aryl) that have been shown to confer potent PI3Kα inhibitory activity (IC50 24–40 nM) in related piperazinylquinoxaline series [1]. The compound thus functions as a versatile late-stage diversification intermediate, avoiding the need to carry sensitive functional groups through multiple synthetic steps .

Quote Request

Request a Quote for 2-(4-Benzylpiperazin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.